![molecular formula C18H14FNO2 B5710757 4-(2,5-dimethylbenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5710757.png)
4-(2,5-dimethylbenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one
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Overview
Description
4-(2,5-dimethylbenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one is a synthetic compound with potential applications in scientific research. It is commonly referred to as DMFO and has been the subject of numerous studies due to its unique properties. In
Mechanism of Action
The mechanism of action of DMFO is not fully understood. However, studies have shown that it may act as an inhibitor of the enzyme histone deacetylase (HDAC). HDAC inhibitors have been shown to have anti-cancer properties, and DMFO may have potential as a novel HDAC inhibitor.
Biochemical and Physiological Effects
DMFO has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells. DMFO has also been shown to inhibit the growth of cancer cells in vitro. Additionally, DMFO has been shown to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One advantage of using DMFO in lab experiments is its fluorescent properties, which make it a useful tool for the detection of metal ions and nitric oxide. However, one limitation of DMFO is its limited solubility in water, which may make it difficult to use in certain experiments.
Future Directions
For the study of DMFO include the development of DMFO as a novel HDAC inhibitor for the treatment of cancer and the further exploration of its potential as a fluorescent probe and anti-inflammatory agent.
Synthesis Methods
The synthesis of DMFO involves the reaction of 2-amino-4-fluorophenol with 2,5-dimethylbenzaldehyde in the presence of acetic acid and acetic anhydride. The reaction produces DMFO as a yellow crystalline solid with a melting point of 183-185°C.
Scientific Research Applications
DMFO has been shown to have potential applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. DMFO has also been used as a fluorescent sensor for the detection of nitric oxide. Additionally, DMFO has been studied for its potential use as an anti-cancer agent.
properties
IUPAC Name |
(4Z)-4-[(2,5-dimethylphenyl)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO2/c1-11-3-4-12(2)14(9-11)10-16-18(21)22-17(20-16)13-5-7-15(19)8-6-13/h3-10H,1-2H3/b16-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUKIANXQXNTBG-YBEGLDIGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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